Cas no 7542-37-2 ((2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{(2R,3S,4R,5S)-5-{(1R,2R,3S,5R,6S)-3,5-diamino-2-{(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yloxy}-6-hydroxycyclohexyloxy}-4-hydroxy-2-(hydroxymethyl)oxolan-3-yloxy}oxane-3,4-diol)

(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{(2R,3S,4R,5S)-5-{(1R,2R,3S,5R,6S)-3,5-diamino-2-{(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yloxy}-6-hydroxycyclohexyloxy}-4-hydroxy-2-(hydroxymethyl)oxolan-3-yloxy}oxane-3,4-diol structure
7542-37-2 structure
Nombre del producto:(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{(2R,3S,4R,5S)-5-{(1R,2R,3S,5R,6S)-3,5-diamino-2-{(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yloxy}-6-hydroxycyclohexyloxy}-4-hydroxy-2-(hydroxymethyl)oxolan-3-yloxy}oxane-3,4-diol
Número CAS:7542-37-2
MF:C23H45N5O14
Megavatios:615.628507375717
CID:95334
PubChem ID:165580

(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{(2R,3S,4R,5S)-5-{(1R,2R,3S,5R,6S)-3,5-diamino-2-{(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yloxy}-6-hydroxycyclohexyloxy}-4-hydroxy-2-(hydroxymethyl)oxolan-3-yloxy}oxane-3,4-diol Propiedades químicas y físicas

Nombre e identificación

    • Paromomycin
    • 2-Propanol,1-[(1-methylethyl)amino]-3-[4-(2-propenyloxy)phenoxy]
    • par0momycin
    • paramomycin
    • para-Oxprenolol
    • Aminosidin
    • Aminosidine
    • Aminosidine I
    • Amminosidin
    • Antibiotic 2230D
    • Antibiotic 503-3
    • Antibiotic SF 767B
    • Catenulin
    • Crestomycin
    • Gabbromicina
    • Gabbromycin
    • Gabromycin
    • Humycin
    • Monomycin A
    • Neomycin E
    • (2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{(2R,3S,4R,5S)-5-{(1R,2R,3S,5R,6S)-3,5-diamino-2-{(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yloxy}-6-hydroxycyclohexyloxy}-4-hydroxy-2-(hydroxymethyl)oxolan-3-yloxy}oxane-3,4-diol
    • DIAMINO-2,6-DIDEOXY-.BETA.-L-IDOPYRANOSYL-(1->3)-O-.BETA.-D-RIBOFURANOSYL-(1->5)-O-(2-AMINO-2-DEOXY-.ALPHA.-D-GLUCOPYRANOSYL-(1->4))-2-DEOXYSTREPTAMINE
    • NEOMYCIN SULFATE IMPURITY E [EP IMPURITY]
    • (2R,3S,4R,5R,6S)-5-amino-6-{[(1R,2R,3S,4R,6S)-4,6-diamino-2-{[(2S,3R,4S,5R)-4-{[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy}-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy}-3-hydroxycyclohexyl]oxy}-2-(hydroxymethyl)oxane-3,4-diol
    • 7542-37-2
    • R-400
    • D-STREPTAMINE, O-2-AMINO-2-DEOXY-.ALPHA.-D-GLUCOPYRANOSYL-(1->4)-O-(O-2,6-DIAMINO-2,6-DIDEOXY-.BETA.-L-IDOPYRANOSYL-(1->3)-.BETA.-D-RIBOFURANOSYL-(1->5))-2-DEOXY-
    • EINECS 231-423-0
    • paramomycin sulphate
    • SCHEMBL4072
    • Paromomicina [INN-Spanish]
    • UOZODPSAJZTQNH-LSWIJEOBSA-N
    • AB00639998_04
    • Paromomycine
    • Paromomycin sulfate Rx346208
    • Streptamine, O-2,6-diamino-2,6-dideoxy-beta-L-idopyranosyl-(1-3)-O-beta-D-ribofuranosyl-(1-5)-O-(2-amino-2-deoxy-alpha-D-glucopyranosyl-(1-4))-2-deoxy-
    • (1R,2R,3S,4R,6S)-4,6-diamino-2-{[3-O-(2,6-diamino-2,6-dideoxy-beta-L-idopyranosyl)-beta-D-ribofuranosyl]oxy}-3-hydroxycyclohexyl 2-amino-2-deoxy-alpha-D-glucopyranoside
    • Paromomycin (TN)
    • (2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol
    • Q415625
    • D-Streptamine, O-2,6-diamino-2,6-dideoxy-.beta.-L-idopyranosyl-(1->3)-O-.beta.-D-ribofuranosyl-(1->5)-O-(2-amino-2-deoxy-.alpha.-D-glucopyranosyl-(1-.4))-2-deoxy-
    • Paromomicina
    • Paromomycin I
    • Monomycin
    • 61JJC8N5ZK
    • PAROMOMYCIN [MI]
    • Paramomycin Sulfate
    • (2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-(((2R,3S,4R,5S)-5-(((1R,2R,3S,5R,6S)-3,5-diamino-2-(((2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-6-hydroxycyclohexyl)oxy)-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-yl)oxy)tetrahydro-2H-pyran-3,4-diol
    • Human .alpha.-1-antitrypsin & Paromomyin
    • O-2-AMINO-2-DEOXY-.ALPHA.-D-GLUCOPYRANOSYL-(1->4)-O-(O-2,6-DIAMINO-2,6-DIDEOXY-.BETA.-L-IDOPYRANOSYL-(1->3)-.BETA.-D-RIBOFURANOSYL-(1->5))-2-DEOXY-D-STREPTAMINE
    • Paromomycin [INN:BAN]
    • Zygomycin A1
    • O-2,6-DIAMINO-2,6-DIDEOXY-.BETA.-L-IDOPYRANOSYL-(1->3)-O-.BETA.-D-RIBOFURANOSYL-(1->5)-O-(2-AMINO-2-DEOXY-.ALPHA.-D-GLUCOPYRANOSYL-(1->4))-2-DEOXYSTREPTAMINE
    • Paromomycin Deuterated Acetic Acid Salt
    • PAROMOMYCIN [VANDF]
    • Aminosidine, sulfate
    • SF 767B; Catenulin; Crestomycin; Gabbromicina
    • D-Streptamine, O-2-amino-2-deoxy-alpha-D-glucopyranosyl-(1-4)-O-(O-2,6-diamino-2,6-dideoxy-beta-L-idopyranosyl-(1-3)-beta-D-ribofuranosyl-(1-5))-2-deoxy-
    • Hydroxymycin
    • NCGC00166210-02
    • Humatin
    • ANTIBIOTIC SF-767B
    • PAROMOMYCIN [WHO-DD]
    • Estomycin
    • BRN 0072285
    • GTPL12160
    • Paucimycin
    • UNII-61JJC8N5ZK
    • Paromomycin (INN)
    • D07467
    • hATT & Paromomycin
    • DTXSID8023424
    • Paromomycinum
    • Hydroxymycin sulfate
    • CHEMBL370143
    • O-2-Amino-2-deoxy-.alpha.-D-glucopyranosyl-(1->4)-O-[O-2,6-diamino-2,6-dideoxy-.beta.-L-idopyranosyl-(1->3)-.beta.D-ribofuranosyl(1->5)]-2-deoxy-D-streptamine
    • NS00003180
    • Paromomycin [INN]
    • AKOS030489917
    • Paucimycinum
    • EN300-122625
    • C00832
    • (2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{[(2R,3S,4R,5S)-5-{[(1R,2R,3S,5R,6S)-3,5-diamino-2-{[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6-hydroxycyclohexyl]oxy}-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy}oxane-3,4-diol
    • R 400
    • Paromomycine [INN-French]
    • Quintomycin C
    • 134235-09-9
    • CHEBI:7934
    • (2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-6-hydroxy-cyclohexoxy]-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-yl]oxy-tetrahydropyran-3,4-diol
    • Paromomycinum [INN-Latin]
    • DB01421
    • 4-18-00-07534 (Beilstein Handbook Reference)
    • PAROMOMYCIN I; AMMINOSIDIN; CATENULIN; CRESTOMYCIN; MONOMYCIN A; NEOMYCIN E
    • BRD-K36524108-065-04-0
    • BRD-K36524108-065-03-2
    • Renchi: InChI=1S/C23H45N5O14/c24-2-7-13(32)15(34)10(27)21(37-7)41-19-9(4-30)39-23(17(19)36)42-20-12(31)5(25)1-6(26)18(20)40-22-11(28)16(35)14(33)8(3-29)38-22/h5-23,29-36H,1-4,24-28H2/t5-,6+,7+,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1
    • Clave inchi: UOZODPSAJZTQNH-LSWIJEOBSA-N
    • Sonrisas: C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@@H](CO)O2)O)O)N)O[C@H]3[C@@H]([C@@H]([C@@H](CO)O3)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](CN)O4)O)O)N)O)O)N

Atributos calculados

  • Calidad precisa: 615.29600
  • Masa isotópica única: 615.296
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 13
  • Recuento de receptores de enlace de hidrógeno: 19
  • Recuento de átomos pesados: 42
  • Cuenta de enlace giratorio: 9
  • Complejidad: 870
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 19
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 347A^2
  • Xlogp3: -8.7

Propiedades experimentales

  • Denso: 1.64±0.1 g/cm3 (20 ºC 760 Torr),
  • Punto de ebullición: 658.93°C (rough estimate)
  • Punto de inflamación: 522.2ºC
  • índice de refracción: 1.7500 (estimate)
  • Disolución: Soluble (997 g/l) (25 º C),
  • PSA: 347.32000
  • Logp: -5.36020
  • Rotación específica: D25 +65 ±3°

(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{(2R,3S,4R,5S)-5-{(1R,2R,3S,5R,6S)-3,5-diamino-2-{(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yloxy}-6-hydroxycyclohexyloxy}-4-hydroxy-2-(hydroxymethyl)oxolan-3-yloxy}oxane-3,4-diol Información de Seguridad

  • Toxicidad:LD50 in rats, mice (mg/kg): >1625, >2275 orally; >650, 423 s.c.; 156, 90 i.v. (Coffey)

(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{(2R,3S,4R,5S)-5-{(1R,2R,3S,5R,6S)-3,5-diamino-2-{(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yloxy}-6-hydroxycyclohexyloxy}-4-hydroxy-2-(hydroxymethyl)oxolan-3-yloxy}oxane-3,4-diol PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Enamine
EN300-122625-0.1g
(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{[(2R,3S,4R,5S)-5-{[(1R,2R,3S,5R,6S)-3,5-diamino-2-{[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6-hydroxycyclohexyl]oxy}-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy}oxane-3,4-diol
7542-37-2
0.1g
$235.0 2023-06-08
Enamine
EBC-27393-45mg
(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{[(2R,3S,4R,5S)-5-{[(1R,2R,3S,5R,6S)-3,5-diamino-2-{[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6-hydroxycyclohexyl]oxy}-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy}oxane-3,4-diol
7542-37-2
45mg
$84.0 2023-10-02
Enamine
EBC-27393-5mg
(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{[(2R,3S,4R,5S)-5-{[(1R,2R,3S,5R,6S)-3,5-diamino-2-{[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6-hydroxycyclohexyl]oxy}-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy}oxane-3,4-diol
7542-37-2
5mg
$55.0 2023-10-02
Enamine
EBC-27393-75mg
(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{[(2R,3S,4R,5S)-5-{[(1R,2R,3S,5R,6S)-3,5-diamino-2-{[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6-hydroxycyclohexyl]oxy}-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy}oxane-3,4-diol
7542-37-2
75mg
$96.0 2023-10-02
Enamine
EBC-27393-35mg
(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{[(2R,3S,4R,5S)-5-{[(1R,2R,3S,5R,6S)-3,5-diamino-2-{[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6-hydroxycyclohexyl]oxy}-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy}oxane-3,4-diol
7542-37-2
35mg
$71.0 2023-10-02
Enamine
EBC-27393-50mg
(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{[(2R,3S,4R,5S)-5-{[(1R,2R,3S,5R,6S)-3,5-diamino-2-{[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6-hydroxycyclohexyl]oxy}-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy}oxane-3,4-diol
7542-37-2
50mg
$90.0 2023-10-02
Enamine
EBC-27393-10mg
(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{[(2R,3S,4R,5S)-5-{[(1R,2R,3S,5R,6S)-3,5-diamino-2-{[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6-hydroxycyclohexyl]oxy}-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy}oxane-3,4-diol
7542-37-2
10mg
$55.0 2023-10-02
Enamine
EBC-27393-25mg
(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{[(2R,3S,4R,5S)-5-{[(1R,2R,3S,5R,6S)-3,5-diamino-2-{[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6-hydroxycyclohexyl]oxy}-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy}oxane-3,4-diol
7542-37-2
25mg
$57.0 2023-10-02
Enamine
EN300-122625-0.5g
(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{[(2R,3S,4R,5S)-5-{[(1R,2R,3S,5R,6S)-3,5-diamino-2-{[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6-hydroxycyclohexyl]oxy}-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy}oxane-3,4-diol
7542-37-2
0.5g
$529.0 2023-06-08
Biosynth
OA11590-1 g
Aminosidine
7542-37-2
1g
$2,310.00 2023-01-03

(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{(2R,3S,4R,5S)-5-{(1R,2R,3S,5R,6S)-3,5-diamino-2-{(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yloxy}-6-hydroxycyclohexyloxy}-4-hydroxy-2-(hydroxymethyl)oxolan-3-yloxy}oxane-3,4-diol Literatura relevante

Related Articles

Artículos recomendados

Proveedores recomendados
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Enjia Trading Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Enjia Trading Co., Ltd
Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Amadis Chemical Company Limited
Nanjing Jubai Biopharm
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Nanjing Jubai Biopharm
Wuhan brilliant Technology Co.,Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Wuhan brilliant Technology Co.,Ltd